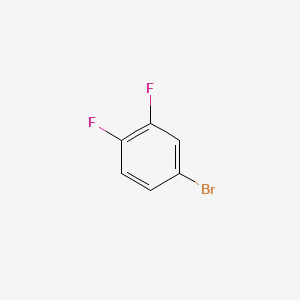

4-Bromo-1,2-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQPKONILWWJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188338 | |

| Record name | 4-Bromo-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-61-8 | |

| Record name | 1-Bromo-3,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,2-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 348-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluorobromobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72M5VF2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-1,2-difluorobenzene

CAS Number: 348-61-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Bromo-1,2-difluorobenzene. This document details its chemical and physical properties, spectroscopic data, synthesis and reactivity, applications in research and development, and safety and handling protocols.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂. It presents as a clear, colorless to pale yellow liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 348-61-8 | [2] |

| Molecular Weight | 192.99 g/mol | [2] |

| Boiling Point | 150-151 °C | [2] |

| Density | 1.707 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.505 | [2] |

| Flash Point | 33 °C (91.4 °F) | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a distinct fragmentation pattern. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).[4]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the electrophilic bromination of 1,2-difluorobenzene.

Experimental Protocol: Bromination of 1,2-difluorobenzene

A detailed experimental protocol for a similar transformation, the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene, proceeds via a Wittig reaction.[5] This suggests that functionalization of a pre-existing difluorobenzene core is a viable synthetic strategy.

Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the influence of the fluorine substituents on the aromatic ring.

Grignard Reaction: The bromine atom can be readily converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and carbon dioxide.[6][7][8][9][10]

Experimental Protocol: Formation and Reaction of a Grignard Reagent

-

Apparatus: All glassware must be thoroughly dried to exclude moisture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Activation of Magnesium: Magnesium turnings are placed in a flask, and the surface is often activated using a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9]

-

Formation of the Grignard Reagent: A solution of this compound in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to the activated magnesium turnings. The initiation of the reaction is often indicated by a slight turbidity and gentle refluxing.[6][9]

-

Reaction with Electrophile: Once the Grignard reagent has formed, the electrophile is added, typically at a low temperature to control the reaction's exothermicity.

-

Work-up: The reaction is quenched with an aqueous acidic solution to protonate the resulting alkoxide and dissolve any remaining magnesium salts.[6]

Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can be displaced by nucleophiles, a reaction that is facilitated by the electron-withdrawing nature of the halogens. A regioselective nucleophilic aromatic substitution reaction of this compound with benzyl alcohol has been investigated.[1]

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, finding applications in materials science and medicinal chemistry.

Liquid Crystals

This compound is utilized as an intermediate in the synthesis of liquid crystals.[1]

Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[11][12] Halogenated aromatic compounds like this compound are therefore valuable precursors in the synthesis of active pharmaceutical ingredients (APIs).[11][13] For instance, it has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine.[1] The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives, which may have biological activity, also highlights the utility of related building blocks.[14]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or inhaled. It also causes skin and eye irritation and may cause an allergic skin reaction.[2]

Hazard Classifications:

-

Flammable liquid (Category 3)

-

Acute toxicity, oral (Category 4)

-

Acute toxicity, inhalation (Category 4)

-

Skin irritation (Category 2)

-

Skin sensitization (Category 1)

-

Hazardous to the aquatic environment, chronic toxicity (Category 2)

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Use in a well-ventilated area.[2]

-

Wear protective gloves, clothing, eye protection, and face protection.[2]

-

Avoid release to the environment.[2]

-

In case of fire, use dry chemical, foam, or carbon dioxide for extinction.

-

Store in a cool, well-ventilated place.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Grignard reaction pathway of this compound.

References

- 1. This compound | 348-61-8 [chemicalbook.com]

- 2. 4-溴-1,2-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(348-61-8) 13C NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-1,2-difluorobenzene (CAS No: 348-61-8), a key intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceutical agents.[1][2] This document is intended to serve as a valuable resource for professionals in research and development by presenting quantitative data in a clear, structured format and detailing the experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[3][4] At room temperature, it exists as a clear, colorless to pale yellow liquid.[2] Its molecular structure and key identifiers are fundamental to understanding its physical behavior and reactivity.

| Property | Value |

| Chemical Identifiers | |

| IUPAC Name | This compound |

| CAS Number | 348-61-8[3] |

| Molecular Formula | C₆H₃BrF₂[3][4] |

| Molecular Weight | 192.99 g/mol [3] |

| InChI Key | YMQPKONILWWJQG-UHFFFAOYSA-N |

| SMILES | Fc1ccc(Br)cc1F |

| Physical Properties | |

| Appearance | Clear colorless to pale yellow liquid[2] |

| Density | 1.707 g/mL at 25 °C[2] |

| Melting Point | -4 °C |

| Boiling Point | 150-151 °C[2] |

| Flash Point | 33 °C (91.4 °F) |

| Optical Properties | |

| Refractive Index (n20/D) | 1.505[2] |

| Solubility | |

| Water Solubility | Insoluble |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the safe handling, process design, and application of chemical compounds. Standardized methodologies ensure reproducibility and comparability of data.

Density Determination

The density of a liquid, defined as its mass per unit volume, is a fundamental physical property.[5] For a liquid organic compound like this compound, density can be accurately measured using a pycnometer or a volumetric flask.

Protocol using a Volumetric Flask:

-

An empty, clean, and dry volumetric flask of a known volume (e.g., 10.0 mL or 50.0 mL) is weighed.[6]

-

The flask is filled to its calibration mark with the liquid sample, ensuring the meniscus is precisely on the mark.

-

The filled flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.[6]

-

The density is then calculated by dividing the mass of the liquid by the known volume of the flask.[5][6]

-

Formula: Density = Mass / Volume

-

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For pure crystalline compounds, this transition occurs over a narrow temperature range.[8] The capillary tube method is a standard technique for determining the melting point of organic compounds.[8][9]

Capillary Method Protocol:

-

A small amount of the finely powdered, dry sample is packed into a thin-walled glass capillary tube, sealed at one end.[8][9]

-

The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.[8]

-

This assembly is placed in a heating apparatus, such as a Thiele tube or an automated melting point apparatus, which allows for slow, controlled heating.[10]

-

The temperature is gradually increased (a rate of about 2°C per minute is recommended for accurate measurements).

-

The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] The micro boiling point or Siwoloboff method is a common and efficient technique for determining the boiling point of small quantities of liquid.[12]

Micro Boiling Point (Siwoloboff) Method Protocol:

-

A few drops of the liquid are placed in a small test tube (fusion tube).[10][13]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10][13]

-

The test tube is attached to a thermometer and heated in a suitable apparatus, like a Thiele tube or an aluminum block.[10][13]

-

As the liquid is heated, trapped air in the capillary tube expands and escapes as bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[12]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11][12]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is dependent on temperature and the wavelength of light.[14] The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[15][16]

Abbe Refractometer Protocol:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[14]

-

A few drops of the liquid sample are placed on the surface of the measuring prism.[14]

-

The prisms are closed, and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.[15]

-

If a color fringe is visible, the compensator is adjusted to produce a sharp, achromatic boundary.[14]

-

The refractive index is read directly from the instrument's scale.[14] The temperature should also be recorded as the refractive index is temperature-dependent.

Water Solubility Determination

Solubility is the property of a substance to dissolve in a solvent to form a homogeneous solution. The OECD Guideline 105 describes standard methods for determining the water solubility of chemicals.[17][18][19] For substances with low solubility, like this compound, the flask method is appropriate.[1][20]

Flask Method Protocol (as per OECD 105):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is sealed and agitated at a constant, controlled temperature until equilibrium is reached. A preliminary test can help determine the necessary time to achieve saturation.[1][20]

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

-

The concentration of the substance in the clear aqueous solution is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

This concentration represents the water solubility of the substance at that specific temperature.

Logical Relationships of Physical Properties

The physical state of a substance under standard conditions is a direct consequence of its melting and boiling points. The following diagram illustrates this fundamental relationship for this compound.

Caption: Physical state transitions of this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 2. This compound | 348-61-8 [chemicalbook.com]

- 3. This compound | C6H3BrF2 | CID 67675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chymist.com [chymist.com]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 17. filab.fr [filab.fr]

- 18. Water Solubility | Scymaris [scymaris.com]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

An In-depth Technical Guide to 4-Bromo-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4-Bromo-1,2-difluorobenzene. This fluorinated aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] Its structure consists of a benzene ring substituted with a bromine atom and two fluorine atoms at positions 4, 1, and 2, respectively.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 348-61-8 | [1][2] |

| Molecular Formula | C₆H₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 150-151 °C | |

| Density | 1.707 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.505 | |

| SMILES | C1=CC(=C(C=C1Br)F)F | [2] |

| InChI Key | YMQPKONILWWJQG-UHFFFAOYSA-N | [2] |

Synthesis

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,4-difluoroaniline.[3][4][5] This reaction provides a reliable pathway to introduce a bromine atom onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 3,4-difluoroaniline.

Materials:

-

3,4-difluoroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3,4-difluoroaniline.

-

Slowly add hydrobromic acid (48%) while maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper).

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

The freshly prepared diazonium salt solution is then added portion-wise to the CuBr/HBr solution at room temperature with vigorous stirring. Evolution of nitrogen gas will be observed.

-

-

Work-up and Purification:

-

After the addition is complete and gas evolution has ceased, the reaction mixture is steam distilled.

-

The organic layer of the distillate is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | CDCl₃ | 7.25-7.40 (m, 1H), 7.10-7.20 (m, 2H) |

| ¹³C NMR | CDCl₃ | 151.0 (dd, ¹JCF = 251.9, ²JCF = 13.3), 148.1 (dd, ¹JCF = 248.8, ²JCF = 14.3), 128.2 (d, ⁴JCF = 3.6), 124.7 (dd, ³JCF = 7.1, ⁴JCF = 5.0), 116.4 (d, ²JCF = 17.7), 110.4 (d, ³JCF = 17.5) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL).

-

Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR: A standard proton experiment is performed. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1300-1200 | C-F stretching |

| 1100-1000 | C-Br stretching |

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common technique for liquid samples.

-

Procedure: A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 192, 194 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 113 | [M-Br]⁺ |

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is typically used.

-

Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the ions is measured.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of organic molecules due to the presence of multiple reaction sites. The fluorine atoms can influence the electronic properties of the molecule and can be involved in nucleophilic aromatic substitution reactions, while the bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and the formation of Grignard reagents.

These properties make it a key building block for:

-

Pharmaceuticals: Introduction of the 3,4-difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.

-

Liquid Crystals: Fluorinated aromatic compounds are widely used in the synthesis of liquid crystal materials.[3]

-

Agrochemicals: The unique substitution pattern can be exploited in the development of new pesticides and herbicides.

Safety Information

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Statements

| Hazard Code | Statement |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure and a range of useful chemical properties. The synthetic and analytical protocols provided in this guide offer a foundation for its use in research and development, particularly in the fields of medicinal chemistry and materials science. Its versatile reactivity continues to make it a valuable tool for the construction of complex molecular architectures.

References

- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C6H3BrF2 | CID 67675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1,2-difluorobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document outlines detailed experimental protocols for its preparation via direct bromination and the Sandmeyer reaction. Furthermore, it consolidates the physical and spectroscopic data essential for its identification and quality control, presented in a clear and accessible format. The inclusion of logical workflow diagrams aims to facilitate a deeper understanding of the synthetic and analytical processes involved.

Introduction

This compound is an important organofluorine compound and a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of two adjacent fluorine atoms and a bromine atom on the benzene ring, make it a valuable precursor for the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients.[1][2] A thorough understanding of its synthesis and a complete characterization are paramount for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be approached through two primary methods: the direct electrophilic bromination of 1,2-difluorobenzene and the Sandmeyer reaction of 3,4-difluoroaniline.

Method 1: Direct Bromination of 1,2-difluorobenzene

This method involves the direct introduction of a bromine atom onto the 1,2-difluorobenzene ring using a brominating agent and a Lewis acid catalyst. The fluorine atoms are ortho, para-directing; however, the steric hindrance at the positions ortho to the fluorine atoms favors bromination at the para position.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 1,2-difluorobenzene (1 equivalent) and a suitable solvent such as dichloromethane or chloroform.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃) (0.1 equivalents), to the flask.

-

Bromination: Cool the mixture to 0-5 °C using an ice bath. Slowly add bromine (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Method 2: Sandmeyer Reaction of 3,4-difluoroaniline

The Sandmeyer reaction provides an alternative route, starting from 3,4-difluoroaniline.[3][4][5] This multi-step process involves the diazotization of the aniline followed by a copper(I) bromide-mediated displacement of the diazonium group.[6]

Experimental Protocol:

-

Diazotization:

-

In a beaker, dissolve 3,4-difluoroaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3 equivalents).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr (48%, ~2 equivalents) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them successively with dilute aqueous sodium hydroxide, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrF₂ | |

| Molecular Weight | 192.99 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [1][7] |

| Boiling Point | 150-151 °C (lit.) | |

| Density | 1.707 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.505 (lit.) |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Reference(s) |

| ¹H NMR | CDCl₃ | 7.35-7.05 (m, 3H) | [8] |

| ¹³C NMR | CDCl₃ | 151.4 (dd, J=248, 12 Hz), 148.8 (dd, J=250, 13 Hz), 128.8 (d, J=8 Hz), 122.2 (d, J=6 Hz), 118.0 (d, J=18 Hz), 112.5 (d, J=18 Hz) | [9] |

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3100-3000 | Aromatic C-H stretch | [8] |

| ~1600-1450 | Aromatic C=C ring stretch | [8] |

| ~1300-1000 | C-F stretch | [8] |

| ~800-600 | C-Br stretch | [8] |

3.2.3. Mass Spectrometry (MS)

| m/z | Interpretation | Reference(s) |

| 192, 194 | [M]⁺, [M+2]⁺ (Molecular ion peaks, characteristic isotopic pattern for Bromine) | [8] |

| 113 | [M-Br]⁺ (Fragment ion) | [8] |

Characterization Workflow Diagram

Caption: Analytical workflow for this compound.

Safety Information

This compound is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has detailed two reliable synthetic pathways for the preparation of this compound and has provided a comprehensive summary of its characteristic physical and spectroscopic data. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and safe production and verification of this important chemical intermediate.

References

- 1. This compound | 348-61-8 [chemicalbook.com]

- 2. This compound 98 348-61-8 [sigmaaldrich.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | C6H3BrF2 | CID 67675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(348-61-8) 13C NMR [m.chemicalbook.com]

Spectroscopic Profile of 4-Bromo-1,2-difluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-1,2-difluorobenzene (CAS No: 348-61-8), a key intermediate in pharmaceutical and agrochemical research. The document, intended for researchers, scientists, and professionals in drug development, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and application.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₃BrF₂.[1] Its structural features give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and for monitoring its chemical transformations. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass spectra.

Spectral Data

The spectral data for this compound has been compiled from various sources and is presented below in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.

The proton NMR spectrum of this compound exhibits signals in the aromatic region, with chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine substituents.

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.35 - 7.25 | m | - |

| H-5 | 7.18 - 7.08 | m | - |

| H-6 | 7.50 - 7.40 | m | - |

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and spectrometer frequency. The complex coupling patterns arise from H-H, H-F, and long-range couplings.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms leads to characteristic C-F couplings, which can be observed in the spectrum.[2]

| Carbon Atom | Chemical Shift (ppm) | C-F Coupling (Hz) |

| C-1 | 152.5 (dd) | ¹JCF ≈ 250, ²JCF ≈ 15 |

| C-2 | 149.0 (dd) | ¹JCF ≈ 245, ²JCF ≈ 15 |

| C-3 | 128.5 (d) | ³JCF ≈ 5 |

| C-4 | 115.0 (d) | ⁴JCF ≈ 2 |

| C-5 | 123.0 (d) | ³JCF ≈ 8 |

| C-6 | 118.0 (d) | ²JCF ≈ 20 |

Note: The chemical shifts and coupling constants are approximate. 'dd' denotes a doublet of doublets, and 'd' denotes a doublet.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3][4][5][6][7] The spectrum of this compound shows two distinct signals for the two non-equivalent fluorine atoms.

| Fluorine Atom | Chemical Shift (ppm) |

| F-1 | -135 to -140 |

| F-2 | -140 to -145 |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃. The exact values can vary with the solvent and reference used.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Strong | C=C aromatic ring stretch |

| 1280 - 1200 | Strong | C-F stretch |

| 1100 - 1000 | Strong | C-F stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 600 | Medium | C-Br stretch |

Note: This is a summary of the major expected absorption bands. The full spectrum can be found in various spectral databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several fragment ions. The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately 1:1 ratio).[8]

| m/z | Relative Intensity (%) | Assignment |

| 192/194 | ~50 / ~50 | [M]⁺ (Molecular ion) |

| 113 | 100 | [M - Br]⁺ |

| 94 | ~30 | [C₅H₃F₂]⁺ |

| 75 | ~20 | [C₆H₃]⁺ |

Note: The fragmentation pattern and relative intensities can vary depending on the ionization energy and the type of mass spectrometer used. PubChem lists the top peaks at m/z 192 and 194.[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard. For ¹⁹F NMR, an external standard such as CFCl₃ is used.

FT-IR Spectroscopy

A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: MS Fragmentation of this compound.

References

- 1. This compound 98 348-61-8 [sigmaaldrich.com]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. biophysics.org [biophysics.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. azom.com [azom.com]

- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C6H3BrF2 | CID 67675 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electronic Effects of 4-Bromo-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,2-difluorobenzene is a key synthetic intermediate in the development of pharmaceuticals and advanced materials. Its reactivity is governed by the interplay of the electronic properties of its three substituents on the aromatic ring. This guide provides a comprehensive overview of the electronic effects influencing the reactivity of this compound and details its participation in a variety of important chemical transformations, including nucleophilic aromatic substitution, formation of organometallic reagents, and cross-coupling reactions. Detailed experimental protocols for key reactions are provided, alongside a quantitative summary of relevant physicochemical and spectroscopic data.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂.[1][2] The strategic placement of two fluorine atoms and a bromine atom on the benzene ring imparts unique reactivity to the molecule, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, while the bromine atom serves as a versatile handle for the formation of organometallic reagents and participation in cross-coupling reactions. Understanding the electronic effects of these substituents is crucial for predicting the regioselectivity and reactivity of this compound in various chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value |

| CAS Number | 348-61-8[1][2] |

| Molecular Formula | C₆H₃BrF₂[1][2] |

| Molecular Weight | 192.99 g/mol [1][2] |

| Boiling Point | 150-151 °C[1] |

| Density | 1.707 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.505[1] |

| ¹⁹F NMR Chemical Shifts | The chemical shifts of the fluorine atoms are influenced by the bromine substituent and their position on the ring.[3][4][5] |

Electronic Effects of Substituents

The reactivity of the benzene ring in this compound is a consequence of the combined electronic effects of the bromine and fluorine substituents. Both halogens exert a dual influence: an inductive effect (-I) and a resonance effect (+R).

-

Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine atoms withdraw electron density from the benzene ring through the sigma bond framework. This deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. The inductive effect of fluorine is stronger than that of bromine.

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring, donating electron density. This effect opposes the inductive effect. For halogens, the +R effect is generally weaker than the -I effect, leading to an overall deactivation of the ring towards electrophiles.

The two adjacent fluorine atoms in this compound significantly enhance the electron-deficient character of the aromatic ring, making it particularly susceptible to nucleophilic attack.

Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Br | 0.39 | 0.23 |

Data sourced from various compilations of Hammett constants.[6][7]

The positive values indicate that both fluorine and bromine are electron-withdrawing groups. The larger value for the meta-position compared to the para-position for fluorine reflects the dominance of its inductive effect.

Reactivity and Key Reactions

The unique electronic landscape of this compound dictates its reactivity in several key classes of organic reactions.

Figure 1. Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms strongly activate the ring for this transformation. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Figure 2. Generalized mechanism for the SNAr reaction.

Experimental Protocol: Reaction with a Generic Nucleophile (e.g., an amine)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be monitored by TLC or GC-MS.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of Organometallic Reagents

The carbon-bromine bond in this compound can be readily converted into a carbon-metal bond, forming versatile organometallic reagents such as Grignard or organolithium species. These reagents are powerful nucleophiles and are widely used in carbon-carbon bond-forming reactions.

Experimental Protocol: Grignard Reagent Formation

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Reagents: Place magnesium turnings (1.2 eq.) in the flask. In the dropping funnel, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

-

Initiation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction can be initiated by gentle heating, adding a small crystal of iodine, or sonication.

-

Addition: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent, 4-bromo-1,2-difluorophenylmagnesium bromide, can be used directly in subsequent reactions.[8][9][10][11][12]

Figure 3. Workflow for Grignard reagent formation.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, and copper-catalyzed reactions like the Ullmann condensation. These reactions are powerful tools for the formation of C-C and C-heteroatom bonds.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.[13][14][15][16]

Experimental Protocol: Ullmann Condensation with a Phenol

-

Reaction Setup: In a Schlenk tube or a round-bottom flask, combine this compound (1.0 eq.), the phenol (1.0-1.2 eq.), a copper catalyst (e.g., CuI or Cu₂O, 0.1-0.2 eq.), a ligand (e.g., 1,10-phenanthroline or L-proline, 0.2-0.4 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

-

Reaction Conditions: Degas the mixture and heat it to a high temperature (typically 120-180 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.[17][18][19]

Halogen Dance Reaction

Under strongly basic conditions, particularly with organolithium reagents, polyhalogenated aromatic compounds can undergo a "halogen dance" rearrangement, where a halogen atom migrates to a different position on the ring. While not as common as the other reactions, this possibility should be considered when treating this compound with strong bases at low temperatures, as it could lead to the formation of isomeric products.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a direct consequence of the strong inductive effects of the two fluorine atoms, which activate the aromatic ring for nucleophilic aromatic substitution, and the presence of a bromine atom that enables the formation of organometallic reagents and participation in a wide array of cross-coupling reactions. The detailed protocols and understanding of the electronic effects provided in this guide will aid researchers and drug development professionals in the effective utilization of this important synthetic intermediate.

References

- 1. This compound 98 348-61-8 [sigmaaldrich.com]

- 2. This compound | C6H3BrF2 | CID 67675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. azom.com [azom.com]

- 6. global.oup.com [global.oup.com]

- 7. web.viu.ca [web.viu.ca]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. adichemistry.com [adichemistry.com]

- 13. scribd.com [scribd.com]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. benchchem.com [benchchem.com]

- 16. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Bromo-1,2-difluorobenzene (CAS No: 348-61-8), a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C6H3BrF2 | [1][2][3][4][5] |

| Molecular Weight | 192.99 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [3][4][5][6] |

| Odor | No information available | [7][8][9] |

| Melting Point | -4 °C (24.8 °F) | [7][9][10] |

| Boiling Point | 150-151 °C (302-303.8 °F) at 760 mmHg | [2][6][7][9][10][11] |

| Flash Point | 33 °C (91.4 °F) | [2][7][9][11] |

| Density | 1.707 g/mL at 25 °C | [2][6][11] |

| Refractive Index | 1.505 (at 20°C/D) | [2][6][11] |

| Solubility | Insoluble in water | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2][11][12][13] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][11][13] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][11][12][13] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[12] |

| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2][11][13] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[12][14][15] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[2][11][12][13] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

Personal Protective Equipment (PPE)

The following table details the recommended personal protective equipment when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[7][9][16] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton®) and clothing to prevent skin exposure.[7][16] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with a combination filter for organic vapors and particulates (type ABEK) is recommended.[11][16] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7][14][16] Use explosion-proof electrical, ventilating, and lighting equipment.[7][9][16] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7][9][16]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][14][16] Keep away from heat, sparks, open flames, and other ignition sources.[7][9][14][16] The storage area should be designated as a flammables area.[7][9][16] Incompatible materials include strong oxidizing agents.[7][9][16]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[7][14][17] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash off with soap and plenty of water. Get medical attention if skin irritation occurs.[7][14][17] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[7][14][17] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[7][14][17] |

Fire-Fighting Measures

Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[7][12] Water spray may be used to cool unopened containers.[12] Firefighters should wear self-contained breathing apparatus and full protective gear.[7][16] Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

Accidental Release Measures

Remove all sources of ignition.[7][9][14][16] Use spark-proof tools and explosion-proof equipment.[7][9][16] Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[7][16][18] Do not let the product enter drains.[12][18]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. The following are summaries of the methodologies that would be employed based on OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[15]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either stopping the test, dosing more animals at the same level, or dosing animals at a higher or lower dose.[15]

-

Methodology:

-

A single dose of the substance is administered orally by gavage to a group of three fasted female rats.[14][15]

-

The animals are observed for signs of toxicity and mortality for up to 14 days.[3][14]

-

Body weight is recorded at regular intervals.[14]

-

Based on the number of mortalities within a specified period, the test is either concluded or proceeds with another set of animals at the same, a higher, or a lower dose level.

-

A full necropsy is performed on all animals at the end of the observation period.[14]

-

Skin Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[10][12]

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner. The response in the first animal determines if further testing is needed.[18]

-

Methodology:

-

The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area (approximately 6 cm²) of the shaved skin of an albino rabbit and covered with a gauze patch.[12]

-

The exposure period is typically 4 hours.[12]

-

After exposure, the residual test substance is removed.[12]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[12]

-

The severity of the skin reactions is scored, and the potential for irritation is determined.

-

Eye Irritation - OECD Guideline 496 (In Vitro Macromolecular Test Method)

This in vitro method is used to identify chemicals that can induce serious eye damage and those that do not require classification for eye irritation.[1]

-

Principle: The test chemical is applied to a macromolecular matrix that mimics the cornea. Damage to the matrix, measured as an increase in optical density, is used to predict the potential for eye damage.[1]

-

Methodology:

-

A macromolecular reagent, composed of proteins, glycoproteins, carbohydrates, and lipids, is rehydrated to form a matrix.[1]

-

The test substance is applied to the matrix, either directly or via a membrane, for a defined period (e.g., 24 hours) at a controlled temperature.[1][19]

-

After incubation, the change in optical density (turbidity) of the matrix is measured using a spectrophotometer.[19]

-

The irritancy potential is determined by comparing the optical density change caused by the test substance to that of known positive and negative controls.[19]

-

Visualized Workflows and Relationships

To further aid in the understanding of safety protocols and hazard communication, the following diagrams are provided.

Caption: Safe Handling Workflow for this compound.

Caption: GHS Hazard Communication Summary.

Caption: Potential Routes of Exposure and Target Organs.

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. This compound | C6H3BrF2 | CID 67675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. agilent.com [agilent.com]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. uniube.br [uniube.br]

- 7. dep.nj.gov [dep.nj.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. uniube.br [uniube.br]

- 11. thepsci.eu [thepsci.eu]

- 12. oecd.org [oecd.org]

- 13. This compound 98 348-61-8 [sigmaaldrich.com]

- 14. agc-chemicals.com [agc-chemicals.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. uniube.br [uniube.br]

- 17. ecetoc.org [ecetoc.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to 4-Bromo-1,2-difluorobenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,2-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The document details the compound's physical and chemical properties, its primary synthetic route, and delves into the historical context of its underlying reaction chemistry. While a definitive record of its initial discovery and first synthesis remains elusive in readily available literature, this guide consolidates the current understanding of its preparation and characteristics.

Introduction

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of multiple reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the fluorine atoms, which influence the molecule's electronic properties and can be targeted in nucleophilic aromatic substitution reactions. These features make it a valuable building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol | |

| CAS Number | 348-61-8 | |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 150-151 °C (lit.) | [1] |

| Density | 1.707 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.505 (lit.) |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,4-difluoroaniline.[2] This classic transformation in organic chemistry provides a reliable means to introduce a bromine atom onto the aromatic ring.

The Sandmeyer Reaction: A Historical Perspective

The Sandmeyer reaction was discovered in 1884 by the Swiss chemist Traugott Sandmeyer.[2] He observed that aryl diazonium salts, when treated with copper(I) halides, could be smoothly converted into the corresponding aryl halides.[2] This discovery was a significant advancement in aromatic chemistry, as it allowed for the introduction of a wide range of substituents onto an aromatic ring that were not easily accessible through direct electrophilic substitution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

General Synthetic Pathway

The synthesis of this compound involves two main steps: the diazotization of 3,4-difluoroaniline, followed by the copper(I) bromide-mediated substitution of the diazonium group.

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound from a peer-reviewed, citable source could not be definitively identified in the conducted search, a general procedure based on the principles of the Sandmeyer reaction is provided below. Researchers should treat this as a representative method and optimize conditions as necessary.

Step 1: Diazotization of 3,4-Difluoroaniline

-

In a well-ventilated fume hood, a solution of 3,4-difluoroaniline in aqueous hydrobromic acid (HBr) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 3,4-difluorobenzenediazonium bromide salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

-

The cold diazonium salt solution is then slowly added to the CuBr solution. Vigorous evolution of nitrogen gas is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.

-

The reaction mixture is then subjected to workup, which typically involves extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound as a clear to pale yellow liquid.

Historical Context of Discovery

Despite a thorough search of scientific databases and historical chemical literature, no specific record detailing the first synthesis of this compound, including the names of the researchers or the date of discovery, could be located. It is plausible that its synthesis was first achieved as part of a broader investigation into the properties and reactions of fluorinated aromatic compounds, likely following the establishment of reliable methods for aromatic fluorination and the well-understood Sandmeyer reaction. The compound's existence and synthetic accessibility are now well-established, as evidenced by its commercial availability and its use as an intermediate in various patented and published synthetic routes.

Applications

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of various biologically active molecules. The difluorophenyl moiety is a common structural motif in many modern drugs.

-

Agrochemicals: It is used in the development of new pesticides and herbicides.

-

Materials Science: The compound is utilized in the synthesis of liquid crystals and other advanced materials where the unique electronic properties of the fluorinated aromatic ring are advantageous.[1]

Conclusion

This compound is a valuable synthetic intermediate with established utility in various fields of chemical research and development. Its synthesis is reliably achieved through the Sandmeyer reaction of 3,4-difluoroaniline, a testament to the enduring importance of this century-old reaction. While the specific historical details of its discovery remain to be uncovered, its physicochemical properties and synthetic accessibility are well-documented, ensuring its continued use in the creation of novel and functional molecules. Further research into its applications is ongoing, promising new discoveries in medicine, agriculture, and materials science.

References

A Comprehensive Technical Guide to 4-Bromo-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1,2-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and liquid crystals. This document outlines its chemical identity, physicochemical properties, and key synthetic applications, offering valuable information for professionals in research and development.

Chemical Identity and Nomenclature

The compound with the chemical formula C₆H₃BrF₂ is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] This name precisely describes the structure of the benzene ring substituted with a bromine atom at position 4 and two fluorine atoms at positions 1 and 2.

Over the years, this compound has been referred to by various synonyms in literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

-

1-Bromo-3,4-difluorobenzene

-

3,4-Difluorobromobenzene

-

3,4-Difluoro-1-bromobenzene

-

Benzene, 4-bromo-1,2-difluoro-

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| CAS Number | 348-61-8 | [3] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 150-151 °C (lit.) | [3] |

| Density | 1.707 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.505 (lit.) | [3] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily utilized in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) to introduce the 3,4-difluorophenyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr)

A notable application of this compound is its participation in regioselective nucleophilic aromatic substitution reactions.[3] In these reactions, one of the fluorine atoms is displaced by a nucleophile, which is facilitated by the electron-withdrawing nature of the fluorine atoms and the bromine atom. The fluorine atom at position 2 is generally more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and the para-bromine.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution with an Alcohol:

This protocol is a generalized procedure based on the investigated reaction between this compound and benzyl alcohol.[3]

1. Materials:

- This compound

- Nucleophile (e.g., Benzyl alcohol)

- A suitable base (e.g., Sodium hydride, Potassium carbonate)

- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

- Quenching solution (e.g., Saturated aqueous ammonium chloride)

- Extraction solvent (e.g., Ethyl acetate)

- Drying agent (e.g., Anhydrous sodium sulfate)

2. Procedure:

- To a solution of the alcohol (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 equivalents) portion-wise at 0 °C.

- Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

- Add this compound (1.0 equivalent) to the reaction mixture.